5-Fluoro-4-methoxypicolinic acid
Description
The field of chemical research is continually advancing through the design and synthesis of novel molecular entities that serve as tools for discovery. Among these, small organic molecules with specific functional groups arranged on a core scaffold are of paramount importance. 5-Fluoro-4-methoxypicolinic acid represents such a molecule, combining a picolinic acid framework with fluorine and methoxy (B1213986) substituents. This strategic combination of functional groups makes it a molecule of significant interest for researchers in synthetic chemistry and chemical biology. Its structure holds the potential to unlock new avenues in areas such as medicinal chemistry and materials science, serving as a versatile building block for more complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
5-fluoro-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
IIMSTXMEOYKOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Fluoro 4 Methoxypicolinic Acid
Retrosynthetic Analysis of the 5-Fluoro-4-methoxypicolinic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.
Key Disconnections and Strategic Considerations
The primary disconnections for this compound involve breaking the bonds to the pyridine (B92270) ring's substituents and the ring itself. Key strategic considerations revolve around the timing of the introduction of the fluorine, methoxy (B1213986), and carboxylic acid groups. Often, it is advantageous to introduce the carboxylic acid functionality, or a precursor, late in the synthesis to avoid potential side reactions. youtube.com
A plausible retrosynthetic pathway might involve disconnecting the carboxylic acid group first, leading to a 5-fluoro-4-methoxypyridine intermediate. This intermediate can be further simplified by disconnecting the fluoro and methoxy groups. The sequence of these disconnections is critical, as the electronic nature of the pyridine ring changes with each substituent, influencing the feasibility and regioselectivity of subsequent reactions.
Another key consideration is whether to construct the pyridine ring with the substituents already in place or to functionalize a pre-formed pyridine ring. Both approaches have their merits and are explored in the following sections.
Classical and Contemporary Approaches to Pyridine Ring Formation
The synthesis of substituted pyridines is a well-established field with a variety of methods available. baranlab.org
Cyclization Reactions for Pyridine Ring Construction
Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. nih.gov While versatile, these methods can sometimes lack regioselectivity and require harsh conditions. nih.gov
More contemporary approaches utilize cycloaddition reactions, such as the Diels-Alder reaction of 1-azadienes or 2-azadienes with alkynes, to construct the pyridine ring. nih.govacs.org These methods often offer better control over the substitution pattern. nih.govacs.org For instance, a [4+2] cycloaddition between a vinylallene and a sulfonyl cyanide can lead to highly substituted pyridines. acs.org Another modern strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization, and oxidation to form polysubstituted pyridines from readily available starting materials. nih.gov
Functionalization of Pre-formed Pyridine Systems
An alternative to de novo ring synthesis is the functionalization of a pre-existing pyridine ring. This approach can be more direct if a suitably substituted pyridine starting material is available. Common functionalization reactions include electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.
For the synthesis of this compound, one could envision starting with a pyridine ring and introducing the required substituents sequentially. The order of introduction is critical. For example, the directing effects of the existing substituents will determine the position of the incoming group.
Introduction of the Fluoro Substituent
The introduction of a fluorine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the ring.
Electrophilic Fluorination Strategies on Pyridine Derivatives
Electrophilic fluorination is a common method for introducing fluorine onto aromatic rings. wikipedia.org This involves reacting an electron-rich aromatic compound with an electrophilic fluorine source. However, pyridine itself is electron-deficient, making direct electrophilic fluorination difficult. To overcome this, the pyridine ring must be activated, or a more potent fluorinating agent must be used.
One strategy is to use a pyridine N-oxide derivative. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.govrsc.org However, for substitution at the 3- or 5-position, this method is less effective.
A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety. wikipedia.org Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorinating agents. mdpi.com The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org
Recent research has shown that the interaction between electron-rich pyridines and Selectfluor can facilitate radical fluorinations. ucmerced.edu Additionally, palladium(IV) complexes have been investigated as electrophilic fluorinating agents, proceeding through a proposed SET mechanism. nih.gov
For the synthesis of this compound, an electrophilic fluorination approach would likely be performed on a 4-methoxypyridine (B45360) derivative. The methoxy group is an activating group and would direct the incoming electrophile. However, careful control of reaction conditions would be necessary to achieve the desired regioselectivity.
| Reagent | Description | Reference |
| Selectfluor | A widely used electrophilic fluorinating agent. | mdpi.com |
| N-Fluorobenzenesulfonimide (NFSI) | An effective and commonly used electrophilic fluorinating reagent. | wikipedia.org |
| Palladium(IV) Complexes | Investigated for electrophilic fluorination, potentially via a single-electron transfer mechanism. | nih.gov |
Incorporation of the Methoxy Substituent
The methoxy group at the 4-position is a key structural feature. Its introduction can be achieved through several synthetic routes.
Alkoxylation Reactions on Pyridine Rings
A common method for installing an alkoxy group on a pyridine ring is through the nucleophilic substitution of a leaving group, such as a halogen, at the desired position. For example, 4-chloropyridine (B1293800) hydrochloride can be reacted with an alcohol in the presence of a base like sodium hydroxide (B78521) in a solvent such as DMSO to yield the corresponding 4-alkoxypyridine. semanticscholar.org This approach is versatile and can be adapted for the synthesis of 4-methoxypyridines.
Transformations from Hydroxy or Halogenated Precursors
The methoxy group can also be introduced by modifying other functional groups. A 4-hydroxypyridine (B47283) derivative can be converted to a 4-methoxypyridine. researchgate.net This typically involves an O-alkylation reaction.
Alternatively, starting from a halogenated precursor is a widely used strategy. For instance, 4-chloropicolinic acid derivatives can serve as precursors. The chlorine atom at the 4-position can be displaced by a methoxide (B1231860) source to furnish the 4-methoxy derivative. The synthesis of methyl 4-chloropicolinate from picolinic acid using thionyl chloride and methanol (B129727) is a known process. chemicalbook.com This intermediate can then undergo nucleophilic substitution with sodium methoxide.
Carboxylic Acid Group Formation and Derivatization
The carboxylic acid group at the 2-position is the defining feature of picolinic acids.
Oxidation of Methyl or Other Alkyl Pyridines
A frequent strategy for introducing a carboxylic acid group onto a pyridine ring is the oxidation of a methyl group at the corresponding position. For example, 2-methyl-4-nitropyridine-N-oxide can be converted to 4-chloro-2-methyl-pyridine-N-oxide, which is then oxidized to 4-chloropicolinic acid using an oxidizing agent like potassium permanganate. patsnap.com This acid can then be subjected to the methoxylation and fluorination steps.
The following table summarizes the key transformations and reagents discussed:
| Transformation | Starting Material | Reagent(s) | Product |
| Nucleophilic Fluorination | Pyridine N-oxide | Fluorinating Agent | Fluorinated Pyridine |
| Halogen Exchange | Halogenated Pyridine | Fluoride (B91410) Source | Fluorinated Pyridine |
| Alkoxylation | 4-Chloropyridine | Alcohol, Base | 4-Alkoxypyridine |
| Oxidation | 2-Methylpyridine | Oxidizing Agent | Picolinic Acid |
Nitrile Hydrolysis
The conversion of a nitrile precursor, specifically 5-fluoro-4-methoxypicolinonitrile, into the target carboxylic acid is a fundamental and widely employed synthetic step. This transformation is achieved through hydrolysis, a reaction with water that can be effectively catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk The reaction proceeds in two main stages: the initial hydration of the nitrile to form a 5-fluoro-4-methoxypicolinamide intermediate, followed by the hydrolysis of the amide to yield the final carboxylic acid. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In this method, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The acidic environment protonates the nitrogen atom of the nitrile group, increasing its electrophilicity and facilitating the nucleophilic attack by water. lumenlearning.com The reaction goes through the amide intermediate to form the carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). chemguide.co.uk
Alkaline-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH). libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. chemistrysteps.com This process initially forms the salt of the carboxylic acid (e.g., sodium 5-fluoro-4-methoxypicolinate). To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. libretexts.org
Table 1: Comparison of Hydrolysis Methods for 5-Fluoro-4-methoxypicolinonitrile
| Feature | Acid-Catalyzed Hydrolysis | Alkaline-Catalyzed Hydrolysis |
| Reagents | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Intermediate | 5-Fluoro-4-methoxypicolinamide | 5-Fluoro-4-methoxypicolinamide |
| Initial Product | This compound | Sodium 5-fluoro-4-methoxypicolinate |
| Final Product | This compound | This compound (after acidification) |
| Byproducts | Ammonium salt (e.g., NH₄Cl) | Ammonia (NH₃) |
| Key Advantage | Direct formation of the free acid. | Can be advantageous if the product is sensitive to strong acid at high temperatures. |
Esterification and Amidation Reactions for Research Intermediates
The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides, which are crucial as research intermediates. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine.
Esterification: This process involves reacting this compound with an alcohol in the presence of an acid catalyst or using a coupling agent. One modern and efficient approach involves using activating agents that convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. For instance, a method catalyzed by formamide (B127407), using a reagent like trichlorotriazine (B8581814) (TCT), can generate the acyl chloride in situ, which then readily reacts with an alcohol to form the desired ester. nih.govorganic-chemistry.org This technique is noted for its cost-efficiency and high functional group compatibility. organic-chemistry.org
Amidation: The formation of amides from this compound is one of the most frequent and important transformations in medicinal chemistry research. rsc.org This is achieved by reacting the acid with a primary or secondary amine. To overcome the low reactivity of the free acid, coupling agents are essential. A wide array of reagents has been developed for this purpose. For example, using 2-pyridinesulfonyl fluoride can activate the carboxylic acid, enabling a mild, one-pot synthesis of amides. rsc.org Another effective method employs triflylpyridinium, a stable reagent that facilitates rapid amide bond formation at ambient temperature. researchgate.net These methods are valued for their broad substrate scope and compatibility with sensitive functional groups.
Table 2: Selected Reagents for Esterification and Amidation of this compound
| Reaction | Reagent System | Key Features |
| Amidation/Esterification | Formylpyrrolidine (FPyr) / Trichlorotriazine (TCT) | Cost-efficient, high yield, scalable, and proceeds via an acid chloride intermediate. organic-chemistry.org |
| Amidation/Esterification | 2-Pyridinesulfonyl Fluoride | Mild conditions, one-pot synthesis via in situ generation of acyl fluoride. rsc.org |
| Amidation/Esterification | Triflylpyridinium | Rapid reaction times (often within minutes) at room temperature, wide substrate compatibility. researchgate.net |
Optimization of Reaction Conditions and Process Development for Research Scale
The transition from a theoretical synthetic route to a practical laboratory-scale production requires meticulous optimization of reaction conditions to maximize yield, purity, and efficiency.
Reaction Kinetics and Pathway Analysis
A thorough understanding of reaction kinetics and pathways is essential for optimizing and scaling up the synthesis.
Pathway Analysis: This involves elucidating the precise sequence of elementary steps that lead from reactants to products, including the identification of any intermediates. Techniques such as spectroscopy (NMR, IR) can be used to monitor the reaction progress and identify transient species. nih.gov For instance, in the hydrolysis of 5-fluoro-4-methoxypicolinonitrile, pathway analysis confirms the formation of the amide as a stable intermediate before its subsequent conversion to the carboxylic acid. chemistrysteps.com Understanding the pathway helps in controlling the reaction to favor the desired product and suppress unwanted side reactions.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles are increasingly important in the synthesis of pharmaceutical intermediates.
Several green chemistry principles can be applied to the synthesis of this compound:
Waste Prevention: Optimizing reactions to maximize yield and minimize byproducts is a core tenet. This involves careful selection of reagents and conditions. nih.gov
Atom Economy: Designing synthetic routes that incorporate the maximum amount of starting material into the final product. Catalytic approaches are often superior to stoichiometric ones in this regard. whiterose.ac.uk
Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. rroij.commdpi.com For example, conducting nitrile hydrolysis in water without organic co-solvents improves the green profile of the synthesis.
Design for Energy Efficiency: Using catalysts to enable reactions at ambient temperature and pressure reduces energy consumption. rsc.org The development of rapid amidation reactions using reagents like triflylpyridinium that work at room temperature is an example of this principle in action. researchgate.net
Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents, as it reduces waste. nih.gov The use of formamide as a catalyst for activating the carboxylic acid is a prime example of this principle. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.
Chemical Reactivity and Derivative Synthesis of 5 Fluoro 4 Methoxypicolinic Acid
Reactivity Profile of the Pyridine (B92270) Nucleus in 5-Fluoro-4-methoxypicolinic Acid
The reactivity of the heterocyclic core in this compound is a product of the combined electronic effects of the ring nitrogen and its substituents. The pyridine ring is inherently electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on a pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com Reactions typically require harsh conditions and show a preference for substitution at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgaklectures.com
In this compound, the scenario is complex:
Pyridine Nitrogen and Carboxylic Acid: Both are deactivating and meta-directing.
Methoxy (B1213986) Group (-OCH₃) at C4: This is an activating, ortho-, para-directing group. It activates the C3 and C5 positions.
Fluoro Group (-F) at C5: This is a deactivating, ortho-, para-directing group. It deactivates the ring but directs incoming electrophiles to the C4 and C6 positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Fluoro-4-methoxy-3-nitropicolinic acid | Activation by C4-methoxy group at C3; deactivation at other positions. |
| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-fluoro-4-methoxypicolinic acid | Activation by C4-methoxy group at C3; deactivation at other positions. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present. acs.org In this compound, the fluorine atom at the C5 position is an excellent leaving group for SNAr, a reaction facilitated by the electron-withdrawing effects of the ring nitrogen and the C2-carboxylic acid.
This reactivity allows for the introduction of a wide range of nucleophiles at the C5 position. Common nucleophiles include amines, alkoxides, and thiolates, leading to the synthesis of diverse derivatives. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-poor aromatic system. Recent studies have highlighted methods for the SNAr of fluoroarenes and fluoropyridines, underscoring the feasibility of this transformation. acs.orgacs.org
Table 2: Examples of SNAr Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Piperidine | 5-(Piperidin-1-yl)-4-methoxypicolinic acid |
| Alkoxide | Sodium Methoxide (B1231860) | 4,5-Dimethoxypicolinic acid |
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-Metalation (DoM) is a powerful regioselective functionalization technique where a Directed Metalation Group (DMG) guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles.
For this compound, there are two potential DMGs: the carboxylic acid (which is deprotonated first to form a carboxylate) and the methoxy group. The carboxylate group is one of the most powerful DMGs, strongly directing metalation to the C3 position. The methoxy group is also a DMG, directing to the C3 and C5 positions.
Given the superior directing ability of the carboxylate, metalation is overwhelmingly expected to occur at the C3 position. This provides a highly regioselective route to 3-substituted derivatives that are complementary to those obtained via other methods. One-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequences have been developed for pyridine carboxamides and other derivatives, showcasing a robust methodology for creating complex biaryl structures. nih.gov
Reaction Scheme: Directed Ortho-Metalation
Metalation: Treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) deprotonates the C3 position, guided by the C2-carboxylate.
Electrophilic Quench: The resulting C3-lithiated species is reacted with an electrophile (E⁺), such as an aldehyde, ketone, or alkyl halide, to install a new substituent.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group at the C2-position is a versatile handle for a wide array of synthetic modifications, enabling the creation of numerous functional derivatives. ontosight.ai
Formation of Esters, Amides, and Acid Halides
Standard transformations of the carboxylic acid group are readily applicable to this compound.
Esters: Esterification can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the acid with an alcohol under acidic catalysis. wikipedia.org Alternatively, for more sensitive substrates, coupling reagents can be used. A simple method for preparing active esters (e.g., p-nitrophenyl, N-hydroxysuccinimidyl, pentafluorophenyl esters) of picolinic acid involves conversion to the acid chloride followed by reaction with the corresponding alcohol. nih.gov
Amides: Amide bond formation is typically accomplished using coupling reagents to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU, often in the presence of an activator like HOBt, facilitate the reaction with primary or secondary amines to yield the corresponding amides in good yields. cam.ac.ukacs.org Picolinic acid and its derivatives have been successfully coupled with various amines using these standard procedures. nih.gov
Acid Halides: The carboxylic acid can be converted to the more reactive acid halide, typically the acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govscribd.com The resulting picolinoyl chloride is a key intermediate for the synthesis of esters and amides. It is noteworthy that the reaction of picolinic acid with thionyl chloride has been reported to sometimes yield a 4-chloro-substituted byproduct alongside the expected acid chloride. nih.govresearchgate.netdntb.gov.ua
Table 3: Reagents for Carboxylic Acid Modifications
| Transformation | Common Reagents | Product |
|---|---|---|
| Esterification | R-OH, H⁺ (cat.) | Ester |
| Amide Formation | R₂NH, EDCI/HOBt or HATU | Amide |
Reductions and Decarboxylations
Reductions: The carboxylic acid group can be reduced to a primary alcohol, yielding (5-fluoro-4-methoxypyridin-2-yl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Care must be taken as these reagents can potentially interact with other functional groups on the ring. Alternatively, the reduction of picolinic amides to amines using zinc in aqueous HCl has been reported as a mild and selective method. cam.ac.uk Reduction of picolinic acid itself with zinc and acetic acid has been used to produce α-picoline, indicating complete reduction and deoxygenation. sci-hub.st
Decarboxylations: The removal of the carboxylic acid group from picolinic acids can be achieved, though often requiring high temperatures. The Hammick reaction describes the thermal decarboxylation of picolinic acids in the presence of a carbonyl compound to form 2-pyridyl-carbinols. wikipedia.orgwikipedia.org Studies on the mechanism of decarboxylation of substituted picolinic acids indicate that both electron-withdrawing and electron-releasing substituents can accelerate the reaction in the acid form, possibly by interfering with the coplanarity of the carboxyl group and the ring. cdnsciencepub.comresearchgate.net For this compound, heating, potentially with a copper catalyst, would likely lead to decarboxylation to produce 3-fluoro-4-methoxypyridine.
Transformations Involving the Methoxy Group
The methoxy group at the C4-position of this compound is a key site for chemical manipulation, allowing for the introduction of diverse functionalities.
Demethylation Reactions
Demethylation of the methoxy group to reveal a hydroxyl group is a common strategy to create a new point for derivatization or to study the impact of a hydrogen-bonding donor at this position. This transformation is typically achieved using strong acids or Lewis acids. masterorganicchemistry.com
Common reagents for ether cleavage, and thus demethylation, include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgyoutube.com The reaction mechanism generally involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl group. masterorganicchemistry.com This process follows an SN2 pathway. masterorganicchemistry.com Due to the stability of the aryl-oxygen bond, cleavage occurs at the methyl-oxygen bond, yielding the corresponding 4-hydroxy-5-fluoropicolinic acid. libretexts.org
| Reagent | Reaction Type | Product |
| Hydrobromic Acid (HBr) | SN2 Cleavage | 4-hydroxy-5-fluoropicolinic acid |
| Hydroiodic Acid (HI) | SN2 Cleavage | 4-hydroxy-5-fluoropicolinic acid |
| Boron Tribromide (BBr₃) | Lewis Acid Cleavage | 4-hydroxy-5-fluoropicolinic acid |
Ether Cleavage and Exchange
Beyond simple demethylation, the methoxy group can be cleaved and subsequently replaced by other alkoxy groups in a process known as ether exchange. This allows for the introduction of longer or more complex alkyl chains, which can modulate the lipophilicity and other physicochemical properties of the molecule.
This transformation can be achieved by reacting the this compound with an alcohol in the presence of a strong acid catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as the solvent.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Research
The synthesis of derivatives of this compound is crucial for understanding how different structural features influence biological activity or material properties.
Synthesis of Analogues with Varied Substituent Patterns
Systematic modification of the substituent pattern on the pyridine ring is a cornerstone of SAR studies. This involves synthesizing analogues where the fluorine, methoxy, and carboxylic acid groups are moved to different positions or replaced with other functional groups. For instance, the synthesis of regioisomers such as 6-bromo-4-methoxypicolinic acid allows for the exploration of the steric and electronic effects of a bromine atom at a different position on the pyridine ring. chemscene.com Similarly, the preparation of analogues with different halogen substitutions (e.g., chlorine or bromine instead of fluorine) can provide insights into the role of halogen bonding and electronegativity.
The synthesis of these analogues often requires multi-step synthetic routes, starting from appropriately substituted pyridine precursors.
Functionalization at Peripheral Positions for Conjugation or Tagging
For applications in chemical biology and diagnostics, this compound derivatives are often functionalized at peripheral positions to enable conjugation to biomolecules or attachment of imaging agents. This can be achieved by introducing reactive handles, such as primary amines, thiols, or alkynes, onto the picolinic acid scaffold.
For example, the carboxylic acid group can be converted to an amide with a bifunctional linker containing a terminal azide (B81097) or alkyne for subsequent "click" chemistry reactions. Alternatively, if the methoxy group is demethylated to a hydroxyl group, this can be used as a point of attachment for linkers or tags. The development of radiolabeled analogues, such as those incorporating fluorine-18, is of particular interest for positron emission tomography (PET) imaging applications. biorxiv.org
| Functional Group | Purpose | Example Application |
| Primary Amine | Bioconjugation | Peptide or protein labeling |
| Alkyne/Azide | Click Chemistry | Attachment of fluorescent dyes or PET ligands |
| Thiol | Maleimide Chemistry | Conjugation to cysteine residues in proteins |
Spectroscopic and Structural Characterization in Research of 5 Fluoro 4 Methoxypicolinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic arrangement within a molecule. For a compound like 5-Fluoro-4-methoxypicolinic acid, a complete NMR analysis would involve several complementary techniques.
Proton NMR (¹H NMR)
¹H NMR spectroscopy would be instrumental in identifying the number and environment of hydrogen atoms in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would indicate their electronic environment. Furthermore, the spin-spin coupling constants (J), measured in Hertz (Hz), between adjacent protons would reveal their connectivity. However, no published ¹H NMR data for this specific compound could be located.
Carbon-13 NMR (¹³C NMR)
To complement the proton data, ¹³C NMR spectroscopy would be used to identify all the carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carboxylic acid group. Each unique carbon atom would produce a distinct signal in the spectrum, and its chemical shift would provide insight into its bonding and electronic state. No experimental ¹³C NMR data for this compound has been reported in the available literature.
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Containing Compounds
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. The ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the pyridine ring, and its coupling with neighboring protons would further confirm the structure. Unfortunately, no ¹⁹F NMR data for this compound is currently available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for assembling the complete molecular structure. COSY would establish the correlations between coupled protons, while HSQC would link protons to their directly attached carbon atoms. HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the different fragments of the molecule. The application of these techniques to this compound has not been described in any accessible research.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. A search for HRMS data for this compound did not yield any specific results, preventing the confirmation of its exact mass and elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the original molecular structure.
For this compound, with a molecular weight of 171.13 g/mol , the initial mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ at m/z 172. Subsequent fragmentation in the MS/MS scan would likely proceed through predictable pathways for aromatic carboxylic acids. Key fragmentation events would include the loss of water (H₂O), carbon dioxide (CO₂), and a methyl radical (•CH₃) from the methoxy group.
A plausible fragmentation pathway would involve:
Initial loss of H₂O: The protonated molecular ion at m/z 172 could lose a molecule of water, resulting in a fragment at m/z 154.
Decarboxylation: A common fragmentation for carboxylic acids is the loss of CO₂, which would lead to a fragment ion at m/z 128.
Loss of a methyl group: The methoxy substituent can lose a methyl radical, leading to a fragment at m/z 157.
Further fragmentation of the pyridine ring itself can also occur, providing additional structural confirmation. By analyzing these specific losses, researchers can confidently verify the presence and connectivity of the carboxylic acid, methoxy, and fluoro substituents on the picolinic acid scaffold.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Lost Group |
|---|---|---|---|
| 172 | 154 | 18 | H₂O |
| 172 | 128 | 44 | CO₂ |
| 172 | 157 | 15 | •CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. The resulting IR spectrum provides a unique pattern of absorption bands that corresponds to the molecule's functional groups.
For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure:
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. pressbooks.pub
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. uc.edu
C-O Stretch: The stretching vibration of the C-O bond in the carboxylic acid and the methoxy group would result in absorptions in the 1200-1300 cm⁻¹ region. udel.edu
Aromatic C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ range. pressbooks.pub
C-F Stretch: A strong absorption band, typically in the 1000-1250 cm⁻¹ region, would indicate the presence of the carbon-fluorine bond.
The presence of these characteristic bands in the IR spectrum provides strong evidence for the molecular structure of this compound.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
|---|---|---|
| Carboxylic Acid | 2500-3300 | O-H Stretch |
| Carboxylic Acid | 1700-1730 | C=O Stretch |
| Methoxy/Carboxylic Acid | 1200-1300 | C-O Stretch |
| Pyridine Ring | 1400-1600 | C=C and C=N Stretches |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of picolinic acid derivatives is often stabilized by a network of intermolecular interactions. researchgate.net For this compound, it is anticipated that hydrogen bonding will be a dominant feature in the crystal packing. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. rsc.org
X-ray crystallography provides insight into the preferred conformation of the molecule in the solid state. For this compound, a key conformational feature is the relative orientation of the carboxylic acid group with respect to the pyridine ring. Studies on similar picolinic acid derivatives have shown that the carboxylic acid group is often nearly coplanar with the pyridine ring. iucr.org This planarity is favored by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom. jst.go.jp The orientation of the methoxy group will also be determined, revealing any steric interactions with adjacent substituents.
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are indispensable for the analysis and purification of chemical compounds. High-performance liquid chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound.
High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. nih.gov For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid additive like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte. sielc.comptfarm.pl
This HPLC method can be used for several critical purposes:
Purity Assessment: By analyzing a sample of this compound, HPLC can detect and quantify any impurities present. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions.
The retention time of this compound in a specific HPLC system is a characteristic property that can be used for its identification. A UV detector is typically used for detection, as the pyridine ring is a strong chromophore.
Table 3: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and non-volatile compounds such as this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation in the gas chromatograph. researchgate.netgcms.czcolostate.edusigmaaldrich.com To overcome these limitations, derivatization is a crucial step to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netgcms.czcolostate.edusigmaaldrich.com This process involves a chemical modification of the functional groups, in this case, the carboxylic acid group, to increase the compound's volatility, making it amenable to GC-MS analysis.
One of the most common derivatization techniques for carboxylic acids is silylation, which involves the replacement of the acidic proton in the carboxyl group with a trimethylsilyl (TMS) group. gcms.czcolostate.edusigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting trimethylsilyl ester of this compound is significantly more volatile and thermally stable, allowing for its successful separation and analysis by GC-MS.
The mass spectrum of the derivatized this compound would provide valuable structural information. The electron ionization (EI) mass spectrum of the TMS derivative of the parent compound, picolinic acid, is available in the NIST database and shows a characteristic fragmentation pattern. nist.govnist.gov Based on this, the expected fragmentation of the TMS derivative of this compound would involve the formation of a molecular ion peak (M+), followed by characteristic losses of methyl groups and other fragments.
Key predicted fragments for the trimethylsilyl ester of this compound would include the molecular ion, a fragment corresponding to the loss of a methyl group ([M-15]+), and other ions resulting from the cleavage of the ester group and fragmentation of the pyridine ring. The presence of the fluorine and methoxy substituents on the pyridine ring would also influence the fragmentation pattern, leading to unique ions that can be used for its identification.
Below is an interactive data table summarizing the predicted key mass spectral data for the trimethylsilyl (TMS) derivative of this compound.
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 243 | Molecular ion |
| [M-15]+ | 228 | Loss of a methyl group from the TMS moiety |
| [M-45]+ | 198 | Loss of the carboxyl group (COOH) |
| [M-73]+ | 170 | Loss of the TMS group |
| Pyridine ring fragments | Various | Ions characteristic of the substituted pyridine ring |
Note: The m/z values are predicted based on the structure of the compound and general fragmentation patterns of similar molecules. Actual experimental data may vary.
Computational and Theoretical Chemistry Studies of 5 Fluoro 4 Methoxypicolinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the modern analysis of molecular structures and properties. For 5-Fluoro-4-methoxypicolinic acid, these methods offer a window into its electronic landscape, spectroscopic behavior, and reactivity patterns.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular properties with a good balance between accuracy and computational cost. DFT calculations can provide detailed information about the geometry, electronic distribution, and thermodynamic stability of this compound.
The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy (B1213986) group, along with the carboxylic acid functionality on the pyridine (B92270) ring, create a complex electronic environment. DFT can be employed to calculate key electronic properties such as the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.5 D |
| Polarizability (ų) | 15.2 ų |
| Ionization Potential (eV) | 8.9 eV |
| Electron Affinity (eV) | 1.2 eV |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of DFT is the prediction of spectroscopic parameters. This is invaluable for identifying and characterizing molecules.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govresearchgate.netrsc.orgnih.gov By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. nih.gov Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects. researchgate.net
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov The calculated spectrum can be compared with an experimental spectrum to aid in its interpretation and to confirm the presence of specific functional groups. Anharmonic frequency calculations can provide even more accurate predictions that account for the non-ideal harmonic oscillator behavior of molecular vibrations.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3450 |
| C=O Stretch | Carboxylic Acid | 1720 |
| C-F Stretch | Fluoro Group | 1250 |
| C-O Stretch | Methoxy Group | 1180 |
| Pyridine Ring Vibrations | Aromatic Ring | 1600-1400 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. wikipedia.org A key concept within MO theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.melibretexts.org
The energy and spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's reactivity. fiveable.meresearchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. fiveable.melibretexts.orgyoutube.com
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -9.2 | Methoxy group oxygen, Pyridine ring π-system |
| LUMO | -1.8 | Carboxylic acid group, Pyridine ring π*-system |
| HOMO-LUMO Gap | 7.4 eV | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Characterization and Reaction Pathway Elucidation
For the synthesis of this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products.
Understanding Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted pyridines often involves reactions where multiple isomers can be formed. Understanding and controlling the regioselectivity—the preference for reaction at one position over another—is a key challenge for synthetic chemists.
In the case of synthesizing this compound, there are questions of where the fluoro and methoxy groups will be introduced on the picolinic acid scaffold. Computational studies can help to rationalize the observed regioselectivity by comparing the activation energies for the formation of different isomers. The isomer with the lower activation energy pathway will be the kinetically favored product. Factors such as steric hindrance and the electronic effects of the substituents, which can be quantified through computational analysis, play a crucial role in determining the regiochemical outcome.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic nature of this compound, revealing its structural preferences and potential interactions with biological targets.
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt, while its flexibility refers to the ease with which it can transition between these conformations. Understanding these aspects is crucial as they directly influence the molecule's physical, chemical, and biological properties.
While specific experimental or detailed computational studies on the complete conformational landscape of this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for a theoretical exploration. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of different conformers. A potential energy surface scan, systematically rotating the dihedral angles of the carboxylic acid and methoxy groups, would reveal the most stable (lowest energy) conformations and the energy barriers between them.
Molecular dynamics (MD) simulations can further elucidate the flexibility of this compound in a simulated physiological environment. By solving Newton's equations of motion for the atoms of the molecule and surrounding solvent over time, MD simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a dynamic picture of its conformational preferences.
Table 1: Theoretical Torsional Angle Contributions to Conformational Flexibility of this compound
| Bond | Dihedral Angle Definition | Expected Flexibility | Potential Impact on Properties |
| C2-C(O)OH | N1-C2-C(O)-O | High | Influences hydrogen bonding capabilities and interaction with receptor binding pockets. |
| C4-O(Me) | C3-C4-O-C(Me) | Moderate | Affects the local electrostatic potential and steric profile of the molecule. |
This table is based on theoretical principles of molecular structure and has not been populated with data from specific computational studies on this compound due to a lack of available literature.
In silico methods, particularly molecular docking and virtual screening, are instrumental in predicting how a small molecule like this compound might interact with a specific biological target, such as a protein or enzyme. These predictions can guide the design of new therapeutic agents and help to prioritize compounds for experimental testing.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity.
While no specific ligand-target interaction predictions for this compound have been reported in the accessible scientific literature, we can hypothesize its potential application in research contexts. Given the structural similarities of picolinic acid derivatives to various enzyme inhibitors and receptor ligands, this compound could be virtually screened against libraries of biological targets to identify potential protein partners.
For instance, picolinic acid and its derivatives are known to be involved in various biological processes. Therefore, this compound could be a candidate for in silico screening against enzymes in related pathways. The fluorine and methoxy substitutions would be expected to alter the binding affinity and selectivity compared to the parent picolinic acid molecule. The electron-withdrawing fluorine atom can influence pKa and engage in specific interactions like hydrogen bonding or halogen bonding, while the methoxy group can affect solubility and steric interactions within a binding pocket.
Table 2: Hypothetical In Silico Screening Parameters for this compound
| Parameter | Description | Relevance to Interaction Prediction |
| Ligand Preparation | Generation of a 3D structure, assignment of partial charges, and definition of rotatable bonds. | Ensures an accurate representation of the molecule's stereochemistry and flexibility. |
| Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site. | Prepares the target protein for the docking calculations. |
| Docking Algorithm | The search algorithm used to explore the conformational and orientational space of the ligand (e.g., genetic algorithm, Monte Carlo). | Determines the thoroughness of the search for the optimal binding pose. |
| Scoring Function | A mathematical function used to estimate the binding free energy and rank different docking poses. | Provides a quantitative measure to predict the strength of the ligand-target interaction. |
This table outlines the general computational workflow for ligand-target interaction prediction and is not based on specific published data for this compound.
Applications in Advanced Chemical Synthesis and Materials Science Research
5-Fluoro-4-methoxypicolinic Acid as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive and modulatory functional groups on the pyridine (B92270) core of this compound positions it as a highly sought-after intermediate in synthetic organic chemistry. It serves as a versatile building block for creating more intricate molecular architectures with applications in agrochemicals and biomedical research.
Precursor for Novel Fluorinated Pyridine Scaffolds
Fluorinated pyridine scaffolds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The synthesis of selectively fluorinated aromatic compounds is a significant area of research. researchgate.net this compound represents a key building block for accessing novel fluorinated pyridine structures. The presence of the fluorine atom at the 5-position is particularly significant, as this position can be challenging to functionalize directly. lookchem.com Synthetic routes often start with more complex, halogenated precursors which are then selectively fluorinated. For instance, the synthesis of advanced 6-aryl-5-fluoropicolinate herbicides has been achieved through a halogen exchange (halex) reaction on tetrachloropicolinonitrile, highlighting the importance of achieving the 5-fluoro substitution pattern. lookchem.comacs.org Therefore, a compound like this compound, which already contains this key structural motif, is an invaluable starting material. It allows chemists to bypass challenging fluorination steps and focus on elaborating the molecule at its other positions—the carboxylic acid, the methoxy (B1213986) group, or the remaining C-H bonds on the ring—to generate libraries of novel fluorinated pyridine derivatives for various research applications. The development of synthetic methods using fluorinated building blocks is crucial as it avoids the use of harsh fluorinating agents at later stages of a synthesis. nih.gov
Building Block for Agrochemical Research Compounds (e.g., Herbicides, Fungicides)
The picolinic acid framework is the backbone of a class of auxin herbicides, which are vital for controlling broadleaf weeds in cereal crops and pastures. lookchem.com Recently, a new generation of highly potent 6-arylpicolinate herbicides has been developed, which includes compounds like Arylex™ active and Rinskor™ active. lookchem.com A critical structural feature of these advanced herbicides is the presence of a fluorine atom at the 5-position of the picolinic acid ring. lookchem.com The synthesis of these complex molecules is often challenging due to the difficulty of introducing the fluoro substituent at this relatively unreactive position. lookchem.com
This compound serves as a prime example of a building block for such agrochemical research compounds. Its 5-fluoro-picolinic acid core is the essential pharmacophore for herbicidal activity. The methoxy group at the 4-position can be strategically utilized in several ways: it can be retained to influence the electronic properties and metabolic stability of the final compound, or it can be chemically converted to other functional groups to fine-tune the herbicidal activity and crop selectivity. The development of synthetic routes starting from compounds that already possess the desired fluorination pattern, such as this compound, is a key strategy in the efficient discovery of new and effective agrochemicals.
Table 1: Examples of Picolinate-Based Herbicides This table provides examples of commercial herbicides based on the picolinic acid scaffold, illustrating the importance of this chemical class in agriculture.
| Compound Name | Chemical Class | Typical Application |
|---|---|---|
| Picloram | Picolinic Acid | Broadleaf weed control |
| Aminopyralid | Picolinic Acid | Control of broadleaf weeds, especially in pastures |
| Arylex™ active | 6-Arylpicolinate | Post-emergence broadleaf weed control in cereals |
| Rinskor™ active | 6-Arylpicolinate | Broad-spectrum weed control in rice and other crops |
Intermediate in the Synthesis of Biologically Active Research Probes
Beyond agriculture, the unique structure of this compound makes it an important intermediate for creating research probes with biological applications, particularly in molecular imaging. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on probes labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.govnih.gov The development of new PET probes for the early detection and diagnosis of diseases like cancer is a major research focus. nih.govnih.gov
Picolinic acid derivatives have emerged as excellent scaffolds for developing such probes. nih.govnih.govpensoft.net For example, ¹⁸F-labeled picolinamide (B142947) probes have been successfully synthesized and evaluated for imaging malignant melanoma. nih.govnih.gov In these probes, a fluorinated picolinamide core is attached to a targeting moiety. The synthesis often involves the radiofluorination of a precursor molecule. nih.govnih.gov this compound, containing the stable ¹⁹F isotope, is an ideal starting point for synthesizing the non-radioactive standards and precursors needed for the development of these ¹⁸F-labeled PET probes. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as amines, to form the final picolinamide structure. nih.govnih.gov The fluorine and methoxy groups can modulate the probe's pharmacokinetic properties, such as its distribution in the body and clearance rate, which are critical for obtaining high-quality images. nih.gov
Coordination Chemistry and Metal Complexation Research
The picolinic acid moiety is a classic and highly effective chelating agent in coordination chemistry. The arrangement of the pyridine nitrogen and the carboxylate group allows it to bind strongly to metal ions, forming stable complexes. This property is central to its use in designing sophisticated molecules for various research applications.
Picolinic Acid Derivatives as Ligands for Metal Ion Complexation
Picolinic acid and its derivatives are well-known to act as bidentate chelating ligands, meaning they bind to a central metal ion through two donor atoms. acs.org The coordination occurs via the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. acs.org This chelating ability is robust and has been observed with a wide variety of metal ions. The resulting metal complexes have diverse geometries and properties depending on the metal ion and the other ligands present. For instance, studies have characterized the octahedral geometry of cobalt(II) complexes with picolinate (B1231196) ligands. acs.org The inherent stability of these complexes makes picolinic acid derivatives, including this compound, excellent candidates for applications where strong metal binding is required. The fluorine and methoxy substituents on the pyridine ring of this compound can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes.
Design Principles for Metal Ion Chelators for Research Applications (e.g., analytical reagents, radiometal complexation)
The ability to securely bind metal ions is a critical design principle for chelators used in research, especially in the field of nuclear medicine for radiometal complexation. Bifunctional chelators (BFCs) are molecules designed with two key components: a strong metal-binding moiety and a reactive functional group for conjugation to a biologically active molecule, such as a peptide or antibody. nih.govnih.govrsc.org This allows for the targeted delivery of a radiometal to a specific site in the body for diagnostic imaging (e.g., SPECT or PET) or for therapy. nih.govrsc.orgrsc.org
The design of a successful BFC hinges on the stability of the metal complex under physiological conditions to prevent the release of the free radiometal, which could lead to toxicity or poor image quality. nih.gov Picolinic acid-based structures are being explored as a promising family of chelators because they can form stable complexes under mild conditions. google.com Key design principles for these chelators include:
Matching the Chelator to the Radiometal: The chelator must have the appropriate number and type of donor atoms to satisfy the coordination requirements of the specific radiometal. nih.govrsc.org
High Thermodynamic Stability and Kinetic Inertness: The resulting complex must be stable and not readily dissociate in the body. nih.gov
Conjugation Capability: The chelator must possess a functional group that allows it to be easily attached to a targeting biomolecule without compromising its binding affinity. nih.govyoutube.com
This compound embodies the core scaffold for such advanced chelators. Its picolinic acid group provides the necessary metal-binding function, while its carboxylic acid group can be used as the point of attachment for conjugation. The fluoro and methoxy groups offer opportunities to fine-tune the solubility, lipophilicity, and in vivo behavior of the entire radiopharmaceutical construct.
Development of Radiochemical Probes for Research Imaging (e.g., PET)
Synthesis of Carbon-11 Labeled Derivatives
There is no available research detailing the synthesis of Carbon-11 labeled derivatives of this compound. The common methods for Carbon-11 labeling, such as methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate, have not been reported in the context of this specific precursor.
In Vitro Biochemical and Mechanistic Research Applications of 5 Fluoro 4 Methoxypicolinic Acid and Its Derivatives
Studies on Interactions with Biological Pathways at the Molecular Level (In Vitro)
In the realm of molecular biology, picolinic acid derivatives have been investigated for their ability to interact with and modulate various biological pathways. While direct studies on 5-Fluoro-4-methoxypicolinic acid are limited, research on analogous structures provides significant insights into its potential molecular interactions.
Picolinic acid itself is a natural tryptophan metabolite and has been identified as a modulator of macrophage pro-inflammatory functions. springernature.com Derivatives of picolinic acid have been synthesized and evaluated for a range of biological activities, including anticancer effects. For instance, certain novel picolinic acid derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. springernature.com These studies often involve assessing the compound's ability to interact with specific enzymes or signaling proteins. A common approach is the use of molecular docking studies to predict the binding affinity of these derivatives to key protein targets, such as the EGFR kinase domain. springernature.com
The structural features of this compound, namely the fluorine atom and the methoxy (B1213986) group on the pyridine (B92270) ring, are known to influence the electronic properties and binding affinities of molecules to biological targets. Therefore, it is plausible that this compound and its derivatives could interact with various cellular pathways, a hypothesis that warrants further dedicated in vitro investigation.
In Vitro Investigations of Antimicrobial Mechanisms at the Cellular Level
The antimicrobial properties of compounds are often elucidated through a series of in vitro assays that probe their effects on essential cellular processes in microorganisms. For derivatives of picolinic acid and structurally similar compounds, two key mechanisms have been a focus of research: the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, recombination, and repair, making it a well-established target for antibacterial drugs. springernature.comnih.govnih.gov The inhibition of this enzyme leads to the disruption of DNA topology and ultimately to bacterial cell death.
In vitro DNA gyrase inhibition is typically measured through supercoiling assays. springernature.comnih.govnih.gov These assays assess the ability of a compound to prevent the enzyme from introducing negative supercoils into relaxed plasmid DNA. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
For example, studies on various novel heterocyclic compounds have demonstrated their potential as DNA gyrase inhibitors. The IC50 values for some of these compounds against S. aureus DNA gyrase have been found to be in the micromolar range, sometimes even surpassing the activity of known antibiotics like ciprofloxacin. als-journal.com
Table 1: DNA Gyrase Inhibitory Activity of Selected Compounds
| Compound/Drug | Target Organism | IC50 (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 4.32 | als-journal.com |
| Compound 5h | S. aureus | 3.52 | als-journal.com |
| Compound 5g | S. aureus | 3.76 | als-journal.com |
| Compound 5f | S. aureus | 3.88 | als-journal.com |
This table presents data for morpholine-based thiazole (B1198619) derivatives, which are structurally distinct from but mechanistically relevant to potential DNA gyrase inhibitors.
Given the structural similarities, it is hypothesized that this compound and its derivatives could also function as inhibitors of bacterial DNA gyrase. The fluorine atom at position 5 and the carboxylic acid at position 2 of the picolinic acid scaffold are key pharmacophoric features that could facilitate binding to the enzyme-DNA complex.
Disruption of Membrane Potential and pH Homeostasis in Microorganisms
The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of ions and nutrients. The disruption of the membrane's electrochemical potential and pH gradient is a recognized mechanism of action for many antimicrobial agents.
Research on various antimicrobial compounds, including derivatives of 5-fluorouracil (B62378) and other heterocyclic structures, has demonstrated their ability to disrupt the bacterial membrane. researchgate.netnih.gov This disruption can manifest as membrane depolarization, increased permeability, and an inability to maintain intracellular pH homeostasis.
The effect of a compound on bacterial membrane potential can be assessed using fluorescent probes. mdpi.com These dyes, such as DiBAC4(3), exhibit changes in fluorescence intensity in response to alterations in the membrane potential. An increase in fluorescence can indicate membrane depolarization, a hallmark of membrane damage. mdpi.com
For instance, studies on certain 5-fluorouracil derivatives have shown that they cause significant alterations in membrane permeabilization and depolarization in both S. aureus and E. coli at their minimum inhibitory concentrations (MIC). researchgate.netnih.gov Electron microscopy can further visualize the morphological changes induced by these compounds, such as septal damage and cytosolic alterations in S. aureus and plasmolysis in E. coli. researchgate.netnih.gov
While direct experimental data for this compound is lacking, the presence of the lipophilic methoxy group and the electronegative fluorine atom could contribute to its interaction with and disruption of the bacterial membrane. The acidic nature of the picolinic acid moiety might also play a role in perturbing the pH gradient across the membrane.
Future Research Directions and Challenges for 5 Fluoro 4 Methoxypicolinic Acid
Advancements in Asymmetric Synthesis and Stereocontrol of Picolinic Acid Derivatives
The development of efficient and stereocontrolled synthetic routes is paramount for exploring the biological and chemical properties of chiral picolinic acid derivatives. While various methods exist for the synthesis of substituted pyridines, achieving high levels of stereoselectivity in the synthesis of molecules like 5-Fluoro-4-methoxypicolinic acid, should it possess a chiral center, remains a significant challenge.
Future research in this area should focus on several key strategies. The application of transition-metal-catalyzed cross-coupling reactions, which have proven effective in the synthesis of other substituted pyridines, could be adapted for the asymmetric synthesis of this compound precursors. The development of novel chiral ligands for these catalytic systems will be crucial for achieving high enantioselectivity.
Furthermore, the use of chiral auxiliaries attached to the picolinic acid backbone or its precursors offers another promising avenue. These auxiliaries can direct the stereochemical outcome of subsequent reactions and can be removed after the desired stereocenter has been established. Organocatalysis, a rapidly growing field in organic synthesis, also presents opportunities for the development of metal-free, enantioselective methods for the synthesis of chiral picolinic acids.
A key challenge will be the development of methods that are not only highly stereoselective but also scalable and applicable to a range of substituted picolinic acids, allowing for the generation of a diverse library of compounds for further study.
Integration with Automated Synthesis and High-Throughput Screening Technologies
To accelerate the discovery of new applications for this compound and its derivatives, the integration of automated synthesis and high-throughput screening (HTS) is essential. Automated synthesis platforms can rapidly generate libraries of related compounds by systematically varying the substituents on the picolinic acid core. This allows for the efficient exploration of the structure-activity relationship (SAR) of these molecules.
High-throughput screening can then be employed to rapidly assess the biological or material properties of these compound libraries. A variety of HTS assays can be envisioned, depending on the desired application. For example, in drug discovery, assays could be developed to screen for inhibitors of specific enzymes or receptors. Techniques such as differential scanning fluorimetry and surface plasmon resonance can be used to identify binding interactions between the compounds and their targets. google.com In materials science, HTS methods could be used to evaluate properties such as fluorescence, conductivity, or catalytic activity.
The development of robust and miniaturized assays will be critical for the successful implementation of HTS. Furthermore, the large datasets generated by these techniques will require the use of sophisticated data analysis tools to identify promising lead compounds.
| Technology | Application in this compound Research |
| Automated Synthesis | Rapid generation of a library of derivatives with diverse substitutions. |
| High-Throughput Screening (HTS) | Efficiently screen the library for desired biological or material properties. |
| Differential Scanning Fluorimetry | Identify compounds that bind to and stabilize target proteins. |
| Surface Plasmon Resonance | Characterize the binding kinetics of compounds to their targets. |
| Cell-Based Assays | Evaluate the effect of compounds on cellular processes. |
Exploration of Novel Bioisosteric Replacements for Enhanced Research Utility
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. For this compound, exploring bioisosteric replacements for the carboxylic acid, fluoro, and methoxy (B1213986) groups could lead to derivatives with improved properties.
The carboxylic acid group is a key feature of picolinic acids, often involved in binding to biological targets. However, it can also lead to poor cell permeability and rapid metabolism. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides, which can mimic the acidic nature of the carboxylic acid while offering different pharmacokinetic profiles. researchgate.netgoogle.com
The fluorine atom at the 5-position influences the electronic properties of the pyridine (B92270) ring and can enhance binding affinity and metabolic stability. Potential bioisosteres for fluorine include other small, electronegative groups. The methoxy group at the 4-position is a hydrogen bond acceptor and can impact solubility and metabolism. A common bioisosteric replacement for a methoxy group is the difluoroethyl group, which can mimic its steric and electronic properties while being more metabolically stable. rsc.org
A systematic exploration of these and other bioisosteric replacements could yield derivatives of this compound with enhanced potency, selectivity, and drug-like properties.
| Original Functional Group | Potential Bioisosteric Replacements | Potential Benefits |
| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | Improved cell permeability, altered metabolic stability |
| Fluoro Group | Cyano, Hydroxyl | Modified electronic properties, altered binding interactions |
| Methoxy Group | Difluoroethyl, Methylthio | Increased metabolic stability, modified solubility |
Development of Advanced Computational Tools for Predictive Design
Computational tools play an increasingly important role in modern chemical research, enabling the predictive design of molecules with desired properties. For this compound, a range of computational approaches can be employed to guide its future development.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of picolinic acid derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.
Molecular docking studies can be used to predict how this compound and its derivatives bind to specific biological targets. researchgate.netgoogle.com This information can be used to design new derivatives with improved binding affinity and selectivity.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the pharmacokinetic properties of these compounds, helping to identify candidates with good drug-like properties early in the discovery process. Software such as SwissADME can provide valuable predictions on parameters like lipophilicity, solubility, and potential for metabolism.
The development and application of these computational tools will be crucial for the rational design of new this compound derivatives with optimized properties for a variety of applications.
Challenges in Scalable Synthesis for Pre-Clinical Research Quantities
A significant hurdle in the development of any new chemical entity is the transition from small-scale laboratory synthesis to the production of larger quantities required for pre-clinical research. For this compound, several challenges in scalable synthesis can be anticipated.
The synthesis of highly substituted pyridines can be complex, often requiring multiple steps and the use of specialized reagents. Scaling up these reactions can be problematic, with issues such as poor heat transfer, mixing inefficiencies, and difficulties in product isolation and purification. The handling of potentially hazardous reagents, which may be required for the introduction of the fluoro and methoxy groups, also presents a significant safety challenge on a larger scale.
The development of a robust and scalable synthetic route will require careful process optimization. This includes the selection of cost-effective and readily available starting materials, the optimization of reaction conditions to maximize yield and minimize by-product formation, and the development of efficient purification methods. The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, could offer a safer and more efficient alternative for the large-scale production of this compound.
Overcoming these challenges will be essential to provide the quantities of this compound needed for extensive pre-clinical evaluation, including in vivo studies.
Expanding the Scope of Research Applications in Emerging Fields
The unique structural features of this compound suggest that it could find applications in a variety of emerging scientific fields.
In medicinal chemistry, the picolinic acid scaffold is a known chelator of metal ions and has been incorporated into a variety of therapeutic agents. The specific substitution pattern of this compound could lead to novel inhibitors of metalloenzymes or agents for targeted drug delivery. Furthermore, the field of targeted protein degradation, which utilizes small molecules to induce the degradation of specific proteins, represents a promising area for the application of novel picolinic acid derivatives.
In materials science, functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The fluorine and methoxy substituents on this compound can be expected to modulate its electronic and photophysical properties, making it a candidate for these and other advanced materials applications.
A forward-thinking approach that actively seeks to apply this novel scaffold to cutting-edge research areas will be key to unlocking its full scientific and technological potential.
Q & A
Q. What are the primary synthetic routes for 5-Fluoro-4-methoxypicolinic acid, and how are reaction conditions optimized?
this compound is typically synthesized via oxidation of its aldehyde precursor, 5-Fluoro-4-methoxypicolinaldehyde, using oxidizing agents like KMnO₄ in aqueous or alkaline media . Key steps include:
- Starting Material : 4-Methoxypicolinaldehyde.
- Fluorination : Nucleophilic aromatic substitution (SₙAr) with fluorinating agents (e.g., Selectfluor®) under controlled temperatures (60–80°C) in polar aprotic solvents (DMF/DMSO).
- Oxidation : Conversion of the aldehyde group to a carboxylic acid using KMnO₄ (pH 9–11, 50–70°C).
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize over-oxidation.
- Adjust solvent polarity to enhance yield (e.g., DMF for better solubility of intermediates).
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 ppm (pyridine H), δ 3.9 ppm (OCH₃), and δ 13.1 ppm (COOH) .
- Mass Spectrometry : ESI-MS ([M-H]⁻ ion at m/z 185.03).
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages.
Q. What are the key physicochemical properties influencing experimental design with this compound?
- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and methanol. Pre-solubilize in DMSO for biological assays .
- Stability : Stable at RT under inert atmospheres. Avoid prolonged exposure to light (UV-sensitive).
- pKa : ~2.5 (carboxylic acid) and ~4.8 (pyridinic nitrogen), affecting ionization in biological buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?
Methodological Approach :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify threshold effects.
- Mechanistic Studies :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
- Replicate Studies : Cross-validate results in independent labs to rule out batch variability .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
Formulation and Derivatization :
- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release.
- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility for in vivo dosing .
Q. How does the electronic effect of fluorine substitution impact reactivity in synthetic applications?
Mechanistic Insights :
- Electron-Withdrawing Effect : The 5-fluoro group deactivates the pyridine ring, directing electrophilic substitutions to the 3-position.
- Steric Effects : Methoxy at C4 hinders access to C3, favoring regioselective reactions (e.g., Suzuki couplings at C6) .
Experimental Validation : - Compare reaction rates/outcomes with non-fluorinated analogs (e.g., 4-methoxypicolinic acid).
- Use DFT calculations (Gaussian 09) to map electron density distribution .
Q. What advanced analytical techniques elucidate its interaction with biological targets?
Multidisciplinary Approaches :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
